5-Methoxy-3,7-dihydroxyflavanone
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Overview
Description
5-Methoxy-3,7-dihydroxyflavanone is a flavonoid compound with the molecular formula C16H14O5. It is also known by its IUPAC name, 3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one . This compound is part of the larger class of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,7-dihydroxyflavanone can be achieved through several methods. One common approach involves the hydrogenation of 5,7-dihydroxyflavone in the presence of a chiral primary amine or sulfinamide as resolving reagents . Another method includes the reaction of 5,7-dimethoxyflavanone with hydrobromic acid (HBr) and acetic acid (AcOH) to form 5,7-dihydroxyflavanone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,7-dihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride (Ac2O) and benzoyl chloride (C6H5COCl) are used for acetylation and benzoylation reactions, respectively.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Biology: The compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,7-dihydroxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Neuroprotective Effects: The compound protects neurons by modulating mitochondrial function and reducing apoptosis.
Comparison with Similar Compounds
5-Methoxy-3,7-dihydroxyflavanone can be compared with other similar flavonoid compounds:
Pinocembrin (5,7-dihydroxyflavanone): Shares similar antioxidant and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Kaempferol (3,5,7-trihydroxyflavone): Known for its strong antioxidant activity but has different substitution patterns on the flavonoid skeleton.
Hesperidin (4’-methoxy-7-O-rutinosyl-3’,5-dihydroxyflavanone): Exhibits a wide range of pharmacological effects, including anti-inflammatory and neuroprotective activities.
Properties
IUPAC Name |
3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIDMFTGGTHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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